molecular formula C14H15FN4S B4735034 N-cyclopropyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea

N-cyclopropyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea

カタログ番号 B4735034
分子量: 290.36 g/mol
InChIキー: YFPITAFXCJKLIT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-cyclopropyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea, also known as CPI-455, is a small molecule inhibitor of bromodomain and extra-terminal (BET) proteins. BET proteins are epigenetic readers that bind to acetylated lysine residues on histones and regulate gene expression. CPI-455 has shown promising results in preclinical studies as a potential therapeutic agent for cancer and inflammatory diseases.

作用機序

N-cyclopropyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea binds to the bromodomain of BET proteins, preventing their interaction with acetylated lysine residues on histones. This leads to the downregulation of genes that are regulated by BET proteins, including genes involved in cell proliferation and inflammation.
Biochemical and physiological effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth in preclinical models. In inflammatory diseases, this compound has been shown to reduce the infiltration of immune cells into inflamed tissues and improve tissue damage.

実験室実験の利点と制限

One advantage of N-cyclopropyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea is its potency and selectivity for BET proteins, which allows for specific targeting of these proteins without affecting other epigenetic regulators. However, this compound has limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
List of future directions:
1. Combination therapy: Investigate the potential of this compound in combination with other anti-cancer agents to enhance their efficacy and overcome drug resistance.
2. Biomarker identification: Identify biomarkers that can predict response to this compound treatment in cancer and inflammatory diseases.
3. Clinical trials: Conduct clinical trials to evaluate the safety and efficacy of this compound in humans.
4. Mechanism of resistance: Investigate the mechanisms of resistance to this compound in cancer cells and identify strategies to overcome resistance.
5. Alternative formulations: Develop alternative formulations of this compound to improve its solubility and bioavailability.
6. BET protein isoforms: Investigate the role of different BET protein isoforms in cancer and inflammatory diseases and evaluate the potential of isoform-specific inhibitors.
7. Combination with immunotherapy: Investigate the potential of this compound in combination with immunotherapy to enhance anti-tumor immune responses.
8. Epigenetic regulation: Investigate the broader role of BET proteins in epigenetic regulation and identify other potential targets for therapeutic intervention.
Conclusion:
This compound is a promising small molecule inhibitor of BET proteins with potential applications in cancer and inflammatory diseases. Its mechanism of action and biochemical effects have been extensively studied in preclinical models, and future research directions include combination therapy, biomarker identification, clinical trials, and alternative formulations.

科学的研究の応用

N-cyclopropyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea has been extensively studied in preclinical models of cancer and inflammatory diseases. In cancer, this compound has shown potent anti-proliferative effects in various cancer cell lines, including acute myeloid leukemia, triple-negative breast cancer, and non-small cell lung cancer. This compound has also been shown to synergize with other anti-cancer agents, such as venetoclax, to enhance their efficacy.
In inflammatory diseases, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6, in macrophages and dendritic cells. This compound has also been shown to reduce disease severity in preclinical models of rheumatoid arthritis and psoriasis.

特性

IUPAC Name

1-cyclopropyl-3-[1-[(2-fluorophenyl)methyl]pyrazol-4-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4S/c15-13-4-2-1-3-10(13)8-19-9-12(7-16-19)18-14(20)17-11-5-6-11/h1-4,7,9,11H,5-6,8H2,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPITAFXCJKLIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=S)NC2=CN(N=C2)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclopropyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea
Reactant of Route 2
Reactant of Route 2
N-cyclopropyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-cyclopropyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-cyclopropyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea
Reactant of Route 5
Reactant of Route 5
N-cyclopropyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea
Reactant of Route 6
Reactant of Route 6
N-cyclopropyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。